N,N'-Bis[4-(pentyloxy)phenyl]thiourea
Description
N,N'-Bis[4-(pentyloxy)phenyl]thiourea is a symmetrical bis-thiourea derivative characterized by two 4-(pentyloxy)phenyl groups attached to the thiourea core (N–C(S)–N). This compound is synthesized via nucleophilic substitution reactions, typically involving 4-(pentyloxy)aniline and thiophosgene or isothiocyanate derivatives . Key spectral data (IR, NMR) align with thiourea functionality: IR peaks near 3350–3365 cm⁻¹ (N–H stretching) and 1600–1660 cm⁻¹ (C=S and C–N vibrations), and ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm) and pentyloxy alkyl chains (δ 0.8–4.0 ppm) .
Properties
CAS No. |
102753-69-5 |
|---|---|
Molecular Formula |
C23H32N2O2S |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1,3-bis(4-pentoxyphenyl)thiourea |
InChI |
InChI=1S/C23H32N2O2S/c1-3-5-7-17-26-21-13-9-19(10-14-21)24-23(28)25-20-11-15-22(16-12-20)27-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3,(H2,24,25,28) |
InChI Key |
WUVOFFXQCSUATQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(pentyloxy)phenyl]thiourea typically involves the reaction of 4-(pentyloxy)aniline with thiophosgene or a similar thiocarbonyl source. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve 4-(pentyloxy)aniline in an organic solvent.
Step 2: Add thiophosgene dropwise to the solution while maintaining the temperature.
Step 3: Reflux the reaction mixture for several hours.
Step 4: Cool the reaction mixture and filter the precipitated product.
Step 5: Purify the product by recrystallization.
Industrial Production Methods
Industrial production of N,N’-Bis[4-(pentyloxy)phenyl]thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative thiocarbonyl sources and greener solvents may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[4-(pentyloxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N,N’-Bis[4-(pentyloxy)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of N,N’-Bis[4-(pentyloxy)phenyl]thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiocarbonyl group can form strong hydrogen bonds with biological macromolecules, while the phenyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Substituent Effects on Physicochemical Properties
The electronic and steric nature of substituents on the phenyl rings significantly influences solubility, stability, and reactivity.
Key Observations :
- Lipophilicity : Longer alkoxy chains (e.g., pentyloxy) increase hydrophobicity, reducing water solubility but enhancing lipid bilayer penetration .
- Electron-withdrawing vs.
- Biological activity : Branched isopentyloxy substituents in Thiocarlide confer antitubercular activity, suggesting alkoxy chain topology influences target binding .
Antimicrobial and Anticancer Potential
- This compound : Preliminary studies suggest moderate antibacterial activity against Gram-positive strains, likely due to membrane disruption via lipophilic interactions .
- Halogenated analogs : N-(2,4-Dichlorobenzoyl)-N’-phenylthiourea exhibits cytotoxic activity against breast cancer cells (IC₅₀ = 8–12 µM for MCF-7), attributed to enhanced electrophilicity from chlorine substituents .
- Fluorinated derivatives : Thioureas with –CF₃ or –F substituents demonstrate superior antioxidant activity (IC₅₀ = 15–25 µM in DPPH assay) compared to alkoxy variants, likely due to radical stabilization by electron-withdrawing groups .
Coordination Chemistry
Thioureas act as ligands for transition metals. For example:
- N-Phenyl-4-(3-carboxyphenol)thiourea forms stable complexes with Cu(II) and Zn(II), showing enhanced antibacterial activity compared to the free ligand .
- N-Benzoyl-N’-phenylthiourea derivatives coordinate with Pd(II) to form catalysts for cross-coupling reactions, where electron-donating alkoxy groups modulate catalytic efficiency .
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